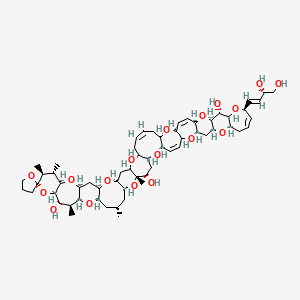

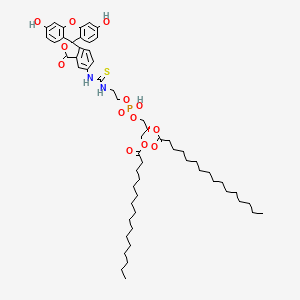

![molecular formula C31H37ClN4O6 B587011 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride CAS No. 142715-48-8](/img/structure/B587011.png)

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride

Descripción general

Descripción

CP 100356 hydrochloride is a synthetic compound known for its role as a dual inhibitor of P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP). It is widely used in scientific research due to its ability to inhibit the transport of various substrates across cell membranes, making it a valuable tool in the study of drug resistance mechanisms .

Aplicaciones Científicas De Investigación

CP 100356 hydrochloride is extensively used in scientific research, particularly in the following areas:

Chemistry: It is used to study the mechanisms of drug transport and resistance.

Biology: The compound helps in understanding the role of transport proteins in cellular processes.

Medicine: It is used in the development of new therapeutic agents by studying its effects on drug absorption and distribution.

Industry: CP 100356 hydrochloride is used in the pharmaceutical industry for drug development and testing

Mecanismo De Acción

CP 100356 hydrochloride exerts its effects by inhibiting the activity of P-glycoprotein and breast cancer resistance protein. These proteins are involved in the transport of various substrates across cell membranes. By inhibiting their activity, CP 100356 hydrochloride increases the intracellular concentration of drugs, thereby enhancing their efficacy. The compound binds to specific sites on these proteins, blocking their transport function .

Actividad Biológica

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride 100356 hydrochloride has been found to have biological activity in various cell cultures and animal models. In vitro studies have shown that this compound has anticonvulsant, antidepressant, and antipsychotic effects. In vivo studies have shown that this compound has anti-inflammatory, anti-anxiety, and anti-depressant effects.

Biochemical and Physiological Effects

This compound 100356 hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain. In vivo studies have shown that this compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride 100356 hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it has a high purity. Additionally, this compound is relatively stable, and it has a long shelf life. However, this compound is not suitable for use in humans, as it has not been approved for clinical use.

Direcciones Futuras

The future directions for 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride 100356 hydrochloride are numerous. One possible direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted on its pharmacodynamic properties, and its potential for use in humans could be explored. Other possible directions include further investigation into its biological activity, as well as its potential for use in drug development and drug delivery. Finally, further research could be conducted into the advantages and limitations of this compound for lab experiments.

Métodos De Síntesis

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride 100356 hydrochloride is a synthetic compound synthesized from a reaction between two compounds: 3-chloro-4-hydroxybenzyl alcohol and 1-methyl-1H-pyrrole-2-carboxylic acid. The reaction is carried out in an aqueous medium, and the product is a white solid with a melting point of 199-200°C. The product is then purified by recrystallization and chromatography.

Análisis Bioquímico

Biochemical Properties

CP 100356 hydrochloride interacts with several biomolecules, primarily enzymes and proteins involved in drug resistance. It has low micromolar to nanomolar potency for inhibiting several MDR-1 substrates (calcein-AM, digoxin) in transfected MDCKII cells . These interactions play a crucial role in the biochemical reactions involving CP 100356 hydrochloride .

Cellular Effects

CP 100356 hydrochloride has notable effects on various types of cells and cellular processes. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CP 100356 hydrochloride involves its interactions at the molecular level. It functions as a non-selective agonist of the serotonin 5-HT2A receptor and a partial agonist of the 5-HT2C receptor. Additionally, it is thought to act as an antagonist of the 5-HT1A receptor .

Dosage Effects in Animal Models

In animal models, the effects of CP 100356 hydrochloride vary with different dosages. For instance, in rats, coadministration with increasing doses of CP 100356 hydrochloride resulted in dramatic increases in systemic exposure of Fexofenadine .

Transport and Distribution

CP 100356 hydrochloride is transported and distributed within cells and tissues. It inhibits MDR1-mediated Calcein-AM transport and BCRP-mediated Prazosin transport . This could involve interactions with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

Given its role as an inhibitor of MDR1 and BCRP, it is likely that it is localized to the cell membrane where these proteins are typically found .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CP 100356 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the Isoquinoline Core: This involves the reaction of appropriate starting materials under specific conditions to form the isoquinoline core.

Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and methoxylation.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of CP 100356 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

CP 100356 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Comparación Con Compuestos Similares

Similar Compounds

- CP 94,253 dihydrochloride

- CP 154526 hydrochloride

- CP 547632 hydrochloride

Uniqueness

CP 100356 hydrochloride is unique due to its dual inhibitory action on both P-glycoprotein and breast cancer resistance protein. This dual action makes it particularly valuable in research focused on overcoming drug resistance, as it can inhibit multiple pathways simultaneously .

Propiedades

IUPAC Name |

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O6.ClH/c1-36-24-8-7-19(13-25(24)37-2)9-11-32-31-33-23-17-29(41-6)28(40-5)16-22(23)30(34-31)35-12-10-20-14-26(38-3)27(39-4)15-21(20)18-35;/h7-8,13-17H,9-12,18H2,1-6H3,(H,32,33,34);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCHXVYTCMPAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC3=CC(=C(C=C3C(=N2)N4CCC5=CC(=C(C=C5C4)OC)OC)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746700 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142715-48-8 | |

| Record name | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

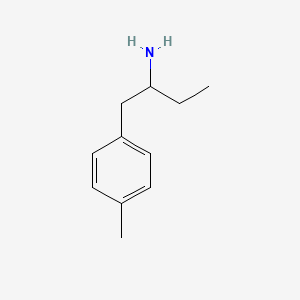

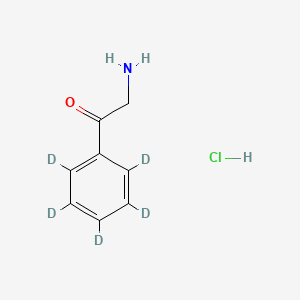

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B586946.png)